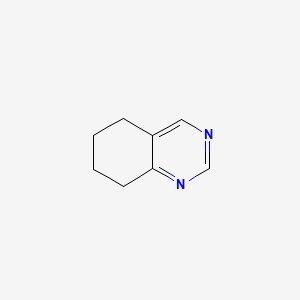

5,6,7,8-Tetrahydroquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSHIXOEBWOYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=NC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348448 | |

| Record name | 5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-33-7 | |

| Record name | 5,6,7,8-Tetrahydroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 5,6,7,8-Tetrahydroquinazoline: Properties, Synthesis, and Applications

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceutically active compounds.[1] Among its many derivatives, 5,6,7,8-tetrahydroquinazoline presents a unique bicyclic system combining an aromatic pyrimidine ring with a saturated cyclohexane ring. This guide offers a comprehensive overview of its fundamental properties, synthesis, and applications, tailored for professionals in chemical research and drug development.

Molecular Identity and Physicochemical Characteristics

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₁₀N₂.[2] Its structure is foundational for creating more complex molecules, making a thorough understanding of its basic properties essential for researchers.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 5632-33-7 | [2][3] |

| Molecular Formula | C₈H₁₀N₂ | [2] |

| Molecular Weight | 134.18 g/mol | [3] |

| Purity | Typically ≥99% | [3] |

Synthesis Methodologies

The synthesis of the this compound core and its derivatives is a well-documented area of organic chemistry. One notable method involves the cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones.[1] This approach is favored for its mild reaction conditions, high yields, and straightforward workup process.[1]

Another established synthetic route is the reaction of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines with reagents like trimethylsilyl isocyanate, followed by gentle hydrolysis to produce this compound-8-carboxamides.[4]

Experimental Protocol: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines

This protocol outlines a general procedure for synthesizing substituted 5,6,7,8-tetrahydroquinazolines, adapted from established methodologies.[1]

Materials:

-

α-aminoamidine acetates

-

Diarylidencyclohexanone

-

Pyridine (solvent)

-

Methanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Dissolve equimolar amounts of the chosen protected α-aminoamidine acetate and diarylidencyclohexanone in pyridine.

-

Heat the reaction mixture to 100°C and maintain for 24 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the pyridine solvent under vacuum.

-

Add methanol to the residue and cool the mixture to 0°C to precipitate the product.

-

Filter the crude product and wash it with cold methanol to remove impurities.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines.

Spectroscopic Data

Applications in Medicinal Chemistry

The this compound scaffold is a valuable building block in the development of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery programs.

Key Therapeutic Areas:

-

Antitubercular Activity: Derivatives of this compound have demonstrated potential as antitubercular agents.[1] Molecular docking studies suggest these compounds can exhibit high binding affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[1][5]

-

Antidiabetic Potential: Some synthesized compounds based on this scaffold have shown predicted high inhibition activity against β-glucosidase, indicating their potential as a novel treatment for diabetes.[1][5]

-

Anticancer Properties: Certain 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been evaluated as antitumor agents, with some showing inhibitory activity against tumor cell growth at nanomolar concentrations.[6]

-

C5a Receptor Antagonists: A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor, which is involved in inflammatory processes.[7]

Mechanism of Action: The biological activity of this compound derivatives is often attributed to their ability to act as inhibitors of key enzymes. For example, as nonclassical inhibitors of dihydrofolate reductase (DHFR), they can disrupt the folic acid metabolism essential for the survival of pathogens like Pneumocystis carinii and Toxoplasma gondii.[6]

Diagram of a Potential Mechanism of Action

Caption: Inhibition of an enzyme's biological pathway by a this compound derivative.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound and its derivatives. While specific safety data for the parent compound is not detailed in the search results, general laboratory safety protocols should be followed. For related compounds like 5-amino-5,6,7,8-tetrahydroquinoline, safety data sheets recommend avoiding inhalation, skin, and eye contact, and using personal protective equipment such as gloves and safety glasses.[8] It is crucial to consult the specific Safety Data Sheet (SDS) for any particular derivative being used.

Conclusion

This compound is a versatile and valuable scaffold in modern medicinal chemistry. Its unique structural features and synthetic accessibility provide a robust platform for the design and development of novel therapeutic agents with a wide range of potential applications. Further research into this compound and its derivatives is likely to yield new and effective treatments for a variety of diseases.

References

- Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

- Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- Chemsigma. (n.d.). This compound [5632-33-7]. [Link]

- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3493-3501. [Link]

- PubChem. (n.d.). This compound. [Link]

- Hlushak, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]

- Ettahiri, W., et al. (2023). 5,6,7,8-Tetrahydro-[1][2][5]triazolo[5,1-b]quinazolin-9(4H)-one.

- Godfrin, M. P., et al. (2018). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 23(10), 2693. [Link]

- Buckle, D. R., et al. (1988). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 683-687. [Link]

- Sumran, G., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [5632-33-7] | Chemsigma [chemsigma.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-AMINO-5,6,7,8-TETRAHYDROQUINOLINE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of 5,6,7,8-Tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among its many derivatives, the 5,6,7,8-tetrahydroquinazoline core has emerged as a particularly promising motif in the design of novel therapeutic agents. Its unique three-dimensional structure, arising from the fusion of a pyrimidine ring with a saturated cyclohexane ring, provides a versatile platform for chemical modification and interaction with various biological targets. This technical guide offers a comprehensive exploration of the chemical structure, synthesis, characterization, and biological significance of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

Fundamental Properties and Structure

This compound is a bicyclic heterocyclic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 5632-33-7 | [1] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

The chemical structure of this compound consists of a pyrimidine ring fused to a cyclohexane ring at the 5- and 6-positions of the pyrimidine. This fusion results in a partially saturated system, lending the molecule a distinct conformational flexibility compared to its fully aromatic counterpart, quinazoline.

Sources

Introduction: The Significance of the Tetrahydroquinazoline Scaffold

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

The this compound core is a privileged heterocyclic scaffold of significant interest to the medicinal chemistry and drug development community. Identified by the CAS Number 5632-33-7 , this bicyclic structure consists of a pyrimidine ring fused to a cyclohexene ring.[1][2][3][4] Its unique three-dimensional conformation, arising from the saturated carbocyclic portion, provides an excellent framework for designing molecules with specific spatial orientations capable of potently and selectively interacting with biological targets.[5]

Quinazoline and its derivatives are foundational motifs in numerous natural products and pharmaceutically active compounds.[6] The tetrahydro- variant retains the key hydrogen bonding capabilities of the pyrimidine ring while offering greater conformational flexibility and opportunities for stereospecific substitutions. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and burgeoning applications as a cornerstone for novel therapeutics.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 5632-33-7 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂ | [2][3][4] |

| Molecular Weight | 134.18 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| InChIKey | SMSHIXOEBWOYJS-UHFFFAOYSA-N | [4][7] |

Strategic Synthesis of the Tetrahydroquinazoline Core

The synthesis of the this compound ring system can be achieved through various strategic approaches. The choice of method is often dictated by the desired substitution pattern on the final molecule. Below are two field-proven methodologies that highlight the versatility of synthetic approaches.

Method 1: Condensation of α-Aminoamidines with Diarylidenecyclohexanones

A highly efficient and mild method for synthesizing substituted 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[6][8] This approach is valued for its excellent yields and straightforward workup procedures.[6][8]

The underlying mechanism is a cascade process initiated by a Michael addition of the guanidine-like moiety of the α-aminoamidine to an olefinic bond of the diarylidenecyclohexanone.[6] This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable pyrimidine ring.

Caption: Synthetic workflow for tetrahydroquinazolines via α-aminoamidine condensation.

Experimental Protocol: General Procedure for Synthesis (Method 1) [9]

-

Reagent Preparation: Dissolve the selected α-aminoamidine (1 equivalent) and the corresponding diarylidenecyclohexanone (1 equivalent) in pyridine.

-

Reaction: Heat the mixture at 100 °C for 24 hours in a sealed vessel. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and stir to precipitate the crude product.

-

Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure this compound derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Method 2: Multi-step Synthesis via Diels-Alder and Cyclocondensation

For constructing highly functionalized 2,4-diaminotetrahydroquinazolines, a more elaborate, multi-step synthesis is employed. This route offers precise control over substituent placement and is particularly useful for developing dihydrofolate reductase (DHFR) inhibitors.[10]

The key steps involve:

-

Diels-Alder Reaction: Formation of a cyclohexanone core.

-

Cyclocondensation: Reaction of the cyclohexanone intermediate with dicyandiamide to build the 2,4-diaminopyrimidine ring.

-

Protecting Group Manipulation: Introduction and subsequent removal of protecting groups to allow for selective functionalization.

-

Reductive Amination: Introduction of the final substituent at the desired position.[10]

This strategic sequence ensures that reactive functional groups are masked until the final derivatization step, preventing unwanted side reactions and maximizing yield.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of inhibitors for various therapeutic targets. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and metabolic disorders.

Antitubercular Activity: Targeting Dihydrofolate Reductase (DHFR)

Several derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] A primary molecular target for these compounds is dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[6][8] Inhibition of DHFR disrupts the production of tetrahydrofolate, a vital cofactor for DNA synthesis, thereby halting bacterial replication.

Molecular docking studies have revealed that these compounds can bind with high affinity to the active site of M. tuberculosis DHFR.[8][11] This makes the scaffold a promising starting point for developing new antitubercular agents, especially against multidrug-resistant strains.[6][11]

Caption: Mechanism of action for tetrahydroquinazoline-based DHFR inhibitors.

Anticancer Applications: From Kinase to Topoisomerase Inhibition

The broader quinazoline scaffold is a well-established pharmacophore in oncology, forming the core of several approved protein kinase inhibitors.[5] The 4-chloro-5,6,7,8-tetrahydroquinazoline derivative serves as a versatile intermediate, where the reactive chloro group at the C4 position allows for the introduction of various substituents to modulate kinase inhibitory activity and selectivity.[5]

More recently, novel 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase IIα (topoIIα), a crucial enzyme for managing DNA topology during replication.[12] Unlike traditional topoII poisons like etoposide, these compounds do not stabilize the DNA-enzyme cleavage complex but act as true catalytic inhibitors, offering a potentially safer therapeutic profile.[12] These inhibitors demonstrate broad antiproliferative activity against various human cancer cell lines.[12]

| Derivative Class | Target | Therapeutic Area | IC₅₀ / Activity |

| 2,4-Diamino-6-substituted | T. gondii DHFR | Anti-infective | 7-330 nM[10] |

| 2,4-Diamino-6-substituted | Tumor Cell Growth | Anticancer | GI₅₀ ≈ 10⁻⁸ M[10] |

| N⁴-(3-fluorophenyl)-2-(4-pyridyl) | Topoisomerase IIα | Anticancer | IC₅₀ = 160 µM (initial hit)[12] |

Antidiabetic Potential: Inhibition of β-Glucosidase

In silico screening and molecular docking studies have also predicted high inhibitory activity of certain tetrahydroquinazoline derivatives against β-glucosidase.[6][8][11] This enzyme is involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. This finding suggests that the tetrahydroquinazoline scaffold is a versatile platform that can be adapted for developing novel treatments for metabolic diseases.[6][11]

Conclusion and Future Outlook

This compound has firmly established itself as a scaffold of high value in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its unique structural features enable potent and selective interactions with a range of biological targets. From inhibiting essential enzymes in pathogens like M. tuberculosis to targeting critical pathways in cancer and diabetes, the therapeutic potential of its derivatives is vast. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, advancing the most promising candidates toward clinical development.

References

- Horiachko, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]

- Rosowsky, A., et al. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. [Link]

- Chemsigma. (n.d.). This compound [5632-33-7]. [Link]

- Horiachko, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- PubChem. (n.d.). This compound.

- Sg. Amato, G., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. [Link]

- Horiachko, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

- Horiachko, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]

- SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-quinazoline. Wiley. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [5632-33-7] | Chemsigma [chemsigma.com]

- 3. This compound | 5632-33-7 [sigmaaldrich.com]

- 4. This compound | C8H10N2 | CID 637537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Characterization and Molecular Weight Determination of 5,6,7,8-Tetrahydroquinazoline

Executive Summary

This technical guide provides a comprehensive framework for the determination and verification of the molecular weight of 5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. We bridge theoretical calculations with robust, field-proven experimental protocols, primarily focusing on Electrospray Ionization Mass Spectrometry (ESI-MS) and complemented by Elemental Analysis. This document is intended for researchers, analytical chemists, and drug development professionals, offering not just procedural steps but also the causal reasoning behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Molecular Weight in Drug Discovery

This compound is a bicyclic heterocyclic scaffold. Derivatives of this and similar structures are explored in medicinal chemistry for their potential biological activities.[1] The accurate determination of a compound's molecular weight (MW) is a foundational step in its characterization. It serves as the primary confirmation of its identity and purity.

In the context of drug development, molecular weight is a critical parameter that profoundly influences a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[2][3] This principle is famously encapsulated in guidelines such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular mass of less than 500 daltons.[4][5][6] this compound, with its low molecular weight, fits well within these guidelines, making it an attractive starting point for library synthesis. Precise MW verification is therefore not merely an analytical checkbox but a crucial data point in the preclinical assessment pipeline.[7]

Theoretical Molecular Weight Calculation

The first step in any molecular weight analysis is the theoretical calculation derived from the compound's molecular formula. This provides a precise, expected value against which experimental data can be benchmarked.

The molecular formula for this compound is C₈H₁₀N₂ .[8] The theoretical molecular weight is calculated by summing the atomic masses of its constituent atoms using the most common isotopes.

| Element | Symbol | Quantity | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 134.182 |

The average molecular weight (often used for bulk properties) is calculated using the weighted average of natural isotopic abundances. The monoisotopic mass , calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N), is the value typically observed in high-resolution mass spectrometry.

Experimental Verification via Mass Spectrometry

Mass spectrometry is the gold standard for determining the molecular weight of organic compounds.[8][10][11] The technique measures the mass-to-charge ratio (m/z) of ions in the gas phase.[10] For a singly charged ion, the m/z value is equivalent to its molecular mass.

3.1. Core Principle: Electrospray Ionization Quadrupole Mass Spectrometry (ESI-QMS)

We select Electrospray Ionization (ESI) as our method of choice. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte.[12][13] This is critical because it allows us to observe the intact molecular ion (or a protonated version thereof) with little to no fragmentation, which is ideal for unambiguous molecular weight confirmation.[12][13]

The ionized molecules are then guided into a quadrupole mass analyzer. This component consists of four parallel rods that create an oscillating electric field.[9][14][15][16] By precisely tuning the voltages on these rods, only ions of a specific m/z ratio can maintain a stable trajectory to reach the detector.[17] This makes the quadrupole an effective and rapid mass filter.

3.2. Detailed Experimental Protocol: ESI-QMS Analysis

This protocol outlines a self-validating system for the robust determination of the molecular weight of a synthesized batch of this compound.

Objective: To verify the molecular weight of this compound by identifying its protonated molecular ion, [M+H]⁺.

Materials:

-

Sample: this compound (≥98% purity)

-

Solvents: HPLC-grade Methanol (MeOH), HPLC-grade Water, Formic Acid (FA)

-

Equipment: ESI-Quadrupole Mass Spectrometer, 2-mL glass vials with septa caps, micropipettes.

Methodology:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh ~1.0 mg of the sample and dissolve it in 1.0 mL of methanol.

-

Causality: Methanol is an excellent solvent for many polar organic molecules and is fully compatible with ESI. A 1 mg/mL concentration is a standard starting point for small molecule analysis.[18]

-

-

Working Solution Preparation (~10 µg/mL):

-

Pipette 10 µL of the stock solution into a 2-mL vial.

-

Add 990 µL of a 50:50 Methanol:Water solution containing 0.1% formic acid. This brings the final concentration to approximately 10 µg/mL.

-

Causality: Dilution is crucial to avoid detector saturation and ion suppression.[18] The water content aids in the ESI process, while the 0.1% formic acid provides a source of protons (H⁺), ensuring the efficient formation of the desired protonated molecule, [M+H]⁺, in positive ion mode.

-

-

Instrument Setup & Calibration:

-

Set the mass spectrometer to operate in Positive Ion Mode .

-

Set the mass analyzer to scan a range that comfortably brackets the expected mass, e.g., m/z 50 to 250.

-

Infuse a standard calibration solution to ensure the mass accuracy of the instrument is within acceptable limits (typically < 5 ppm for high-resolution instruments).

-

-

Sample Introduction & Analysis:

-

Introduce the working solution into the ESI source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

-

Causality: Direct infusion is a rapid method for confirming molecular weight without chromatographic separation.

-

Acquire data for approximately 1-2 minutes to obtain a stable signal and a representative averaged spectrum.

-

3.3. Data Interpretation

-

Expected Observation: The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Calculation: Expected m/z = Monoisotopic Mass of C₈H₁₀N₂ + Mass of H⁺

-

Expected m/z = 134.0844 Da + 1.0078 Da = 135.0922 Da

-

-

Analysis: The resulting mass spectrum should show a prominent peak (ideally the base peak) at an m/z value of approximately 135.1. The presence of this peak confirms that the molecular weight of the compound is indeed 134.18 g/mol . Minor peaks, such as the sodium adduct [M+Na]⁺ at m/z ~157.1, may also be observed.

Orthogonal Verification: Elemental Analysis

To provide an independent line of evidence and further validate the compound's identity, elemental analysis (CHN analysis) is performed. This technique determines the mass percentage of Carbon, Hydrogen, and Nitrogen in the sample.[19][20] The experimental percentages are then compared to the theoretical values calculated from the molecular formula.

Principle: A small, precisely weighed sample is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the back-calculation of the elemental composition.[21]

| Element | Theoretical Mass % (for C₈H₁₀N₂) |

| Carbon (C) | (96.088 / 134.182) * 100 = 71.61% |

| Hydrogen (H) | (10.080 / 134.182) * 100 = 7.51% |

| Nitrogen (N) | (28.014 / 134.182) * 100 = 20.88% |

Acceptance Criterion: The experimentally determined values should be within ±0.4% of the theoretical values, which is the industry standard for confirming the empirical formula of a pure compound.[19] A successful CHN analysis provides strong, quantitative support for the proposed molecular formula of C₈H₁₀N₂.

Summary of Physicochemical Properties

The following table consolidates the key identifiers and physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | PubChem[8] |

| CAS Number | 5632-33-7 | PubChem[8] |

| Average Molecular Weight | 134.18 g/mol | PubChem[8] |

| Monoisotopic Mass | 134.084398327 Da | PubChem[8] |

| Expected [M+H]⁺ (m/z) | 135.0922 Da | Calculated |

| Theoretical %C | 71.61% | Calculated |

| Theoretical %H | 7.51% | Calculated |

| Theoretical %N | 20.88% | Calculated |

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive determination of the molecular weight of this compound.

Conclusion

The molecular weight of this compound is theoretically calculated to be 134.18 g/mol based on its molecular formula, C₈H₁₀N₂. This fundamental property is experimentally confirmed with high fidelity using Electrospray Ionization Mass Spectrometry, which identifies the protonated molecule [M+H]⁺ at m/z 135.1. The integrity of the molecular formula is further substantiated by quantitative elemental analysis. This multi-faceted, self-validating approach ensures an unambiguous confirmation of the compound's identity, a prerequisite for its advancement in any research or drug development program.

References

- PubChem. This compound.

- bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

- Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

- Slideshare. Quadrupole mass spectrometer. [Link]

- Lab Training. Quadrupole mass analyzer: Easy principle, working mechanism, advantages. [Link]

- Wikipedia. Quadrupole mass analyzer. [Link]

- Hiden Analytical. How a Quadrupole Mass Spectrometer Works. [Link]

- Wikipedia. Lipinski's rule of five. [Link]

- GARDP Revive. Lipinski's Rule of 5. [Link]

- PharmaInform

- MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

- Durrant Lab, MolModa. Molecular weight. [Link]

- Wikipedia.

- ChemCollective.

- Wikipedia. Elemental analysis. [Link]

- National Institutes of Health (NIH).

- Broad Institute.

- Physics LibreTexts. 6.

- The Association of Clinical Biochemists and Laboratory Medicine.

- Chemistry LibreTexts. 2.

- Chem.wisc.edu. Stoichiometry: Elemental Analysis. [Link]

- Wisdomlib. Molecular weight (MW): Significance and symbolism. [Link]

- Royal Society of Chemistry. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. [Link]

- Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

- Chemguide. mass spectra - the molecular ion (M+) peak. [Link]

- University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

- Impact Analytical.

- Quora.

- Brookhaven Instruments.

- Chemistry LibreTexts. 1: Elemental Analysis. [Link]

Sources

- 1. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 2. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 3. Molecular weight (MW): Significance and symbolism [wisdomlib.org]

- 4. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. Rule of 5 [pharmainformatic.com]

- 7. brookhaveninstruments.com [brookhaveninstruments.com]

- 8. tutorchase.com [tutorchase.com]

- 9. Mass Analyzer Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 11. One moment, please... [impactanalytical.com]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Quadrupole mass spectrometer | PPTX [slideshare.net]

- 15. chemistnotes.com [chemistnotes.com]

- 16. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 17. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Elemental analysis - Wikipedia [en.wikipedia.org]

- 20. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinazoline from Cyclohexanone: Methodologies, Mechanisms, and Applications

Executive Summary

The 5,6,7,8-tetrahydroquinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide spectrum of biological activities, including antitubercular, antidiabetic, and anticancer properties.[1][2][3] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the primary synthetic routes to this valuable scaffold, starting from the readily available precursor, cyclohexanone. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and visualize key chemical transformations and workflows to ensure both clarity and reproducibility.

Chapter 1: The this compound Scaffold: A Cornerstone in Medicinal Chemistry

Quinazoline and its partially saturated analogue, tetrahydroquinazoline, represent essential structural motifs in a vast number of natural products and pharmaceutically active compounds.[1][3] The rigid, bicyclic framework of this compound serves as an excellent scaffold for arranging pharmacophoric elements in three-dimensional space, enabling precise interactions with biological targets.

Recent research has highlighted the potential of this compound derivatives as inhibitors of key enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), making them promising candidates for the development of new antitubercular agents.[1][4] Furthermore, their demonstrated ability to target various signaling pathways implicated in cell proliferation has positioned them as valuable scaffolds in the design of novel anticancer therapeutics.[2][5] The versatility and significant bioactivity of this scaffold underscore the importance of developing efficient and robust synthetic methodologies for its construction.[6]

Chapter 2: Core Synthetic Strategies from Cyclohexanone

The synthesis of the this compound ring system from cyclohexanone is primarily achieved through cyclocondensation reactions. This involves reacting a six-carbon keto-precursor (cyclohexanone or its derivative) with a reagent that provides the requisite nitrogen and carbon atoms to form the fused pyrimidine ring. We will focus on two principal and effective strategies: a modern approach using amidine derivatives and a classical, yet powerful, method involving formamide or its equivalents.

Modern Approach: [3+3] Annulation with Amidines

A highly effective and increasingly popular method involves the reaction of cyclohexanone derivatives with amidines or their salts.[1] This approach is characterized by mild reaction conditions, high yields, and operational simplicity.[3] A common variant utilizes α,β-unsaturated derivatives of cyclohexanone, such as 2,6-bis(benzylidene)cyclohexanone, which react with reagents like α-aminoamidines or guanidine hydrochloride.[1]

Mechanistic Insights:

The reaction mechanism is proposed to be a cascade process initiated by a Michael addition.[1] The nucleophilic nitrogen of the amidine or guanidine moiety attacks one of the activated olefinic bonds of the enone system. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final, stable tetrahydroquinazoline ring system.

Caption: Mechanism of Amidine Annulation with a Cyclohexanone Derivative.

This method's primary advantage is its convergence and ability to build complexity rapidly from relatively simple starting materials. The use of substituted amidines and various diarylidencyclohexanones allows for the creation of a diverse library of tetrahydroquinazoline derivatives for structure-activity relationship (SAR) studies.[1][3]

Classical Approach: Formamide-Based Cyclocondensation

The use of formamide as a C1 feedstock is a cornerstone of heterocyclic synthesis.[7] In the context of tetrahydroquinazolines, cyclohexanone can be reacted with formamide or its equivalents, often under acidic conditions or at high temperatures, to construct the pyrimidine ring. This can be considered a variation of the Niementowski quinazoline synthesis.[7]

Mechanistic Insights:

This reaction typically proceeds through the initial formation of an enamine or enaminone from cyclohexanone and formamide (or ammonia derived from it). This intermediate possesses the necessary nucleophilicity and electrophilicity to undergo cyclization. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used with dimethylformamide (DMF) to generate a Vilsmeier-Haack type reagent in situ.[8] This highly electrophilic species can then react with the enamine intermediate, driving the cyclization and subsequent aromatization to form the quinazoline ring.

Caption: Plausible Mechanism for Formamide-Based Synthesis.

This classical method is advantageous due to the low cost and ready availability of formamide. While it may sometimes require harsher conditions than the amidine-based routes, it remains a robust and scalable method for producing the core tetrahydroquinazoline scaffold.

Chapter 3: Experimental Protocols and Data

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of this compound derivatives.

Protocol: Synthesis via α-Aminoamidine Annulation

This protocol is adapted from the methodology described for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines.[1][9]

Objective: To synthesize a 2,4,8-trisubstituted-5,6,7,8-tetrahydroquinazoline derivative.

Materials:

-

Protected α-aminoamidine acetate (1.0 mmol)

-

2,6-bis(benzylidene)cyclohexanone (1.0 mmol)

-

Pyridine (15 mL)

-

Methanol (for washing)

-

Round-bottom flask (50 mL) with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware for workup and filtration

Procedure:

-

To a 50 mL round-bottom flask, add the α-aminoamidine acetate (1 mmol) and the diarylidencyclohexanone derivative (1 mmol).

-

Add pyridine (15 mL) to dissolve the reactants.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 24 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, remove the flask from the heat and allow it to cool to room temperature.

-

Remove the solvent (pyridine) under reduced pressure using a rotary evaporator.

-

To the resulting crude residue, add methanol (20 mL) and cool the mixture to 0 °C in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold methanol (20 mL).

-

Dry the product under vacuum to obtain the purified this compound derivative.

Comparative Data Table

The choice of reactants significantly impacts the reaction outcome. The following table summarizes yields for various substituted tetrahydroquinazolines synthesized via the amidine annulation method.

| Entry | Cyclohexanone Derivative | Amidine Source | Yield (%) | Reference |

| 1 | 2,6-bis(benzylidene)cyclohexanone | α-aminoamidine 1a | 70% | [9] |

| 2 | 2,6-bis(4-chlorobenzylidene)cyclohexanone | α-aminoamidine 1a | 80% | [3] |

| 3 | 2,6-bis(4-methylbenzylidene)cyclohexanone | α-aminoamidine 1a | 75% | [3] |

| 4 | 2,6-bis(4-methoxybenzylidene)cyclohexanone | α-aminoamidine 1e | 47% | [3] |

Chapter 4: Experimental Workflow Visualization

To ensure clarity and reproducibility, the general laboratory workflow for the synthesis and purification of 5,6,7,8-tetrahydroquinazolines is outlined below.

Caption: General Laboratory Workflow for Synthesis and Purification.

Conclusion

The synthesis of the this compound scaffold from cyclohexanone is a well-established yet evolving field. Modern approaches utilizing [3+3] annulation with amidines offer mild conditions and high yields for producing diverse libraries of compounds, which is ideal for drug discovery campaigns.[1][3] Concurrently, classical formamide-based methods remain highly relevant due to their cost-effectiveness and scalability, making them suitable for large-scale production.[7][10] The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, scale, and available resources. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently access this medicinally important class of compounds.

References

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. National Institutes of Health (NIH). [Link]

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform

- Advances in the Chemistry of Tetrahydroquinolines | Request PDF.

- Synthesis of quinazolinones from reaction of formamide with anthranilic acids.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

- Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology. [Link]

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jchemtech.com [jchemtech.com]

- 9. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity | MDPI [mdpi.com]

- 10. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydroquinazoline Derivatives

Abstract

The 5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules. This guide provides a comprehensive technical overview of the mechanisms of action associated with this class of compounds, with a particular focus on their roles as enzyme inhibitors in oncology and other therapeutic areas. We will delve into the specific molecular targets, the modulation of key signaling pathways, and the structure-activity relationships that govern their potency and selectivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the characterization of these derivatives, empowering researchers and drug development professionals to effectively advance their investigations in this promising area of therapeutic discovery.

Introduction: The Emergence of the Tetrahydroquinazoline Scaffold

The quinazoline core is a well-established pharmacophore, forming the foundation of numerous clinically approved drugs, particularly in the realm of oncology.[] The saturation of one of the aromatic rings to yield the this compound moiety introduces a three-dimensional character to the otherwise planar quinazoline structure.[2] This structural evolution offers unique opportunities for achieving novel interactions with biological targets, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antitubercular, antidiabetic, and anti-inflammatory effects.[3][4] This guide will primarily focus on their anticancer properties, which are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.

Key Molecular Targets and Mechanisms of Action

This compound derivatives exert their biological effects by interacting with a range of molecular targets. The primary mechanism of action for the majority of these compounds is competitive enzyme inhibition.

Protein Kinase Inhibition: A Dominant Mechanism in Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways controlling cell growth, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] The tetrahydroquinazoline scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

The EGFR signaling pathway is a critical regulator of cell proliferation and is frequently hyperactivated in various cancers.[][6] The 4-anilino-quinazoline scaffold is a well-known privileged structure for EGFR tyrosine kinase inhibitors (TKIs).[] Structure-activity relationship (SAR) studies have revealed that the quinazoline nitrogen atoms (N-1 and N-3) are crucial for binding to the ATP-binding pocket of the EGFR kinase domain through hydrogen bond interactions.[]

CDKs are a family of serine/threonine kinases that are essential for the progression of the cell cycle. Overexpression or aberrant activation of CDKs is a common feature of cancer cells. Several this compound derivatives have been identified as potent inhibitors of various CDKs, including CDK2, CDK4/6, and CDK9.[7][8] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequent induction of apoptosis.[9]

Aurora kinases and Polo-like kinases (PLKs) are key regulators of mitosis.[10][11] Their overexpression is common in many human tumors and is associated with poor prognosis.[12][13] Tetrahydroquinazoline-based compounds have been developed as inhibitors of both Aurora kinases (A and B) and PLK1.[10][12] Inhibition of these mitotic kinases disrupts spindle formation, chromosome segregation, and cytokinesis, ultimately leading to mitotic catastrophe and apoptotic cell death.[13][14]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[15] VEGF and its receptor, VEGFR, are key mediators of this process.[15] Substituted 4-anilinoquinazolines have been investigated as inhibitors of VEGFR tyrosine kinase activity, demonstrating a narrow structure-activity relationship for potent inhibition.[16] By blocking VEGFR signaling, these compounds can inhibit tumor-associated angiogenesis.

Dihydrofolate Reductase (DHFR) Inhibition: A Classic Anticancer and Antimicrobial Strategy

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids.[4] Inhibition of DHFR disrupts DNA synthesis and leads to cell death. Nonclassical antifolates based on the 2,4-diamino-5,6,7,8-tetrahydroquinazoline scaffold have been designed and synthesized as potent inhibitors of DHFR from various sources, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium tuberculosis, as well as for their antitumor activity.[3][4][15]

Topoisomerase II Inhibition: Disrupting DNA Topology

Human topoisomerase II (topoII) is an essential enzyme that modulates DNA topology and is a validated target for anticancer drugs.[17] A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as inhibitors of human topoisomerase IIα.[17] Unlike many clinically used topoII-targeted drugs that act as poisons by stabilizing the DNA-enzyme cleavage complex, these tetrahydroquinazoline derivatives block topoII function without evidence of DNA intercalation, potentially offering a safer therapeutic profile.[17]

Other Emerging Targets

The versatility of the tetrahydroquinazoline scaffold extends beyond the aforementioned targets. Derivatives have been explored as:

-

C5a Receptor Antagonists: For potential applications in inflammatory diseases.[18]

-

β-Glucosidase Inhibitors: Suggesting a potential role in the treatment of diabetes.[3]

Core Experimental Workflows for Mechanistic Elucidation

A thorough understanding of the mechanism of action of this compound derivatives requires a suite of well-designed experiments. This section provides detailed, step-by-step protocols for key assays.

In Vitro Enzyme Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of a compound on its purified target enzyme.

This protocol provides a general framework for assessing the inhibition of protein kinases. Specific conditions (e.g., substrate concentration, enzyme concentration) will need to be optimized for each kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the kinase substrate (peptide or protein) in kinase buffer.

-

Prepare a solution of ATP in kinase buffer. The final concentration should be at or near the Km for the specific kinase.

-

Prepare a solution of the purified kinase in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

-

Add the kinase to all wells except the no-enzyme control.

-

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding the ATP and substrate solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify kinase activity. Common methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

-

-

Data Analysis:

-

Subtract the background reading (no-enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This colorimetric assay monitors the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.[4]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare a stock solution of DHF in assay buffer.

-

Prepare a solution of purified DHFR enzyme in assay buffer.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include a DMSO control.

-

Add the DHFR enzyme to all wells except for a no-enzyme control.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the DHF substrate solution.

-

-

Detection:

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. This corresponds to the oxidation of NADPH to NADP⁺.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC₅₀ value as described for the kinase inhibition assay.

-

Cellular Assays: Assessing Phenotypic Effects

Cell-based assays are crucial for understanding the biological consequences of target engagement in a more physiological context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10]

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value by plotting percent viability against the log of compound concentration.

-

This flow cytometry-based assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][11]

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound for a desired period.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

-

Cell Fixation:

-

Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks.[19]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Gate on single cells to exclude doublets and aggregates.

-

-

Data Analysis:

-

Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

-

Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[12]

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound to induce apoptosis.

-

Harvest the cells as described for cell cycle analysis.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry immediately.

-

Annexin V-FITC is detected in the green fluorescence channel, and PI is detected in the red fluorescence channel.

-

-

Data Analysis:

-

Generate a quadrant plot:

-

Lower-left quadrant (Annexin V-/PI-): Viable cells.

-

Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells.

-

Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.

-

Upper-left quadrant (Annexin V-/PI+): Necrotic cells (due to membrane damage not related to apoptosis).

-

-

Quantify the percentage of cells in each quadrant.

-

Signaling Pathway Modulation: A Visual Guide

The inhibition of specific molecular targets by this compound derivatives leads to the modulation of critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the points of intervention by this class of compounds.

Figure 1: EGFR Signaling Pathway and Inhibition.

Figure 2: Cell Cycle Regulation and Points of Inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Position 4: Substitution at the C4 position, often with an anilino group, is a common feature for kinase inhibitors, facilitating key hydrogen bonding interactions within the ATP-binding pocket.[][2]

-

Positions 6 and 7: Modifications at these positions on the saturated ring can influence potency, selectivity, and pharmacokinetic properties.[16]

-

Position 2: The substituent at the C2 position can also significantly impact biological activity and target selectivity.[3]

A systematic exploration of these positions allows for the fine-tuning of the pharmacological profile of these compounds.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative this compound derivatives against various targets and cancer cell lines.

| Compound Class | Target | IC₅₀ / GI₅₀ | Cell Line(s) | Reference |

| 2,4-Diamino-6-substituted-tetrahydroquinazolines | T. gondii DHFR | 7-330 nM | - | [15] |

| 2,4-Diamino-6-substituted-tetrahydroquinazolines | Tumor Cells | 10⁻⁸ M | Various | [15] |

| 4-Anilino-tetrahydroquinazoline | Aurora A | 0.39 µM | - | [21] |

| 4-Anilino-tetrahydroquinazoline | MCF-7 | 1.25 µM | MCF-7 | [21] |

| 6-Amino-tetrahydroquinazoline | Topoisomerase IIα | 2 µM | - | [17] |

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a versatile and valuable template for the design of potent and selective inhibitors of a wide range of therapeutic targets. Their mechanism of action, predominantly through enzyme inhibition, has been extensively validated in the context of cancer, with promising activity against key kinases, DHFR, and topoisomerase II. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of compounds.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical translatability. Furthermore, the exploration of novel targets and therapeutic indications for the tetrahydroquinazoline scaffold remains a promising avenue for future drug discovery efforts. The combination of rational drug design, guided by a deep understanding of their mechanism of action, and robust biological evaluation will undoubtedly lead to the development of the next generation of tetrahydroquinazoline-based therapeutics.

References

- Shawar, R., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3572-3580. [Link]

- Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

- Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]

- National Institutes of Health. (2023). New Heterocyclic Scaffold-Based Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 for the Treatment of Cancer. NIH Tech Transfer. [Link]

- Kovalenko, S. I., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(92), 89498-89531. [Link]

- Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- El-Gazzar, M. G., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Scientific Reports, 12(1), 2253. [Link]

- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

- Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

- Moustafa, A. M. Y., & Bakare, S. B. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-13. [Link]

- El-Gazzar, M. G., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 103. [Link]

- Al-Ostoot, F. H., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 415. [Link]

- Na, Y., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12797-12809. [Link]

- Roche. (n.d.).

- Wikipedia. (n.d.). Aurora kinase A. [Link]

- Willems, E., et al. (2018). Aurora A Protein Kinase: To the Centrosome and Beyond. International Journal of Molecular Sciences, 19(2), 563. [Link]

- Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. [Link]

- Aurora A kinase activation: Different means to different ends. (2021). Journal of Cell Biology, 220(9), e202106128. [Link]

- El-Gazzar, M. G., et al. (2023). Quinazolinone derivatives as new potential CDK4/6 inhibitors, apoptosis inducers and radiosensitizers for breast cancer. Future Medicinal Chemistry, 15(13), 1133-1147. [Link]

- Polo-like kinase 1 (PLK1) signaling in cancer and beyond. (2021). Ghent University Academic Bibliography. [Link]

- Google Patents. (n.d.). JP2008542345A - Quinazolines and their use as Aurora kinase inhibitors.

- Valsasina, B., et al. (2021). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Cancers, 13(16), 4048. [Link]

- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

- Lee, S. J., et al. (2016). The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation. Oncotarget, 7(45), 72685–72699. [Link]

- ResearchGate. (n.d.).

- SciSpace. (n.d.).

- Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

- CLYTE Technologies. (2025).

- Creative Diagnostics. (n.d.).

- Oxford Academic. (n.d.).

- University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

- National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. [Link]

- ResearchGate. (n.d.). Summary scheme describing Cdk2-cyclin E interactions involved in cell... [Link]

- Bio-Rad Antibodies. (n.d.).

- Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]

Sources

- 2. cusabio.com [cusabio.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PLK1 - Wikipedia [en.wikipedia.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. biologi.ub.ac.id [biologi.ub.ac.id]

- 13. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 18. bosterbio.com [bosterbio.com]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. kumc.edu [kumc.edu]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The 5,6,7,8-Tetrahydroquinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel 5,6,7,8-Tetrahydroquinazoline Analogs

The quinazoline scaffold, a fusion of benzene and pyrimidine rings, and its derivatives are cornerstones in the field of medicinal chemistry.[1] These structures are considered "privileged" pharmacophores due to their ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] Among these, the this compound analogs, characterized by a partially saturated cyclohexane ring, offer a unique three-dimensional geometry that enhances their interaction with enzyme active sites and receptors. This structural feature often translates into improved potency, selectivity, and pharmacokinetic properties compared to their fully aromatic counterparts.

Derivatives of quinazolines and their reduced forms have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] This guide provides a comprehensive overview of the recent advancements in understanding the biological activities of novel this compound analogs, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Core Synthetic Strategies: A Gateway to Chemical Diversity

The biological exploration of 5,6,7,8-tetrahydroquinazolines is intrinsically linked to the development of efficient synthetic methodologies. These methods allow for the systematic modification of the core structure, enabling the fine-tuning of biological activity. A common and effective approach involves the cyclocondensation of a suitable ketone precursor with an amidine-containing reagent.

A notable strategy employs the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, which proceeds under mild conditions to afford high yields of the desired tetrahydroquinazoline derivatives.[2][3][4] This method is advantageous due to its operational simplicity and the ease of subsequent functionalization.[2][3] Another established route involves the cyclocondensation of a cyclohexanone derivative with dicyandiamide to form the core 2,4-diaminotetrahydroquinazoline structure, which can then be further modified.[5]

Below is a generalized workflow illustrating the synthesis of these analogs.

Caption: Generalized workflow for the synthesis of this compound analogs.

Anticancer Activity: A Multi-Pronged Therapeutic Approach

The development of novel anticancer agents is a primary focus for the application of this compound analogs. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical enzymes and the induction of programmed cell death.

Mechanism 1: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. The inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it a validated target for anticancer therapy.

Novel 2,4-diamino-5,6,7,8-tetrahydroquinazolines have been designed as nonclassical inhibitors of DHFR.[5] These compounds are engineered to selectively target DHFR from pathogenic organisms or cancer cells over the host's or healthy cells' enzyme.[5] The potency of these inhibitors is highly dependent on the substituents at the 6-position of the tetrahydroquinazoline ring.

Table 1: Inhibitory Activity of 6-Substituted 2,4-Diaminotetrahydroquinazolines against DHFR and Tumor Cell Growth [5]

| Compound ID | 6-Substituent | T. gondii DHFR IC50 (nM) | Tumor Cell Growth GI50 (M) |

|---|---|---|---|

| 5 | (2',5'-dimethoxyphenyl)methylamino | Potent (nM range) | - |

| - | Various Anilinomethyls | 7 - 330 | 10⁻⁸ |

Note: Specific IC50/GI50 values for individual compounds are detailed in the source literature. The table provides a summary of the potent range observed.

Caption: Inhibition of the folate pathway by this compound DHFR inhibitors.

Mechanism 2: Topoisomerase IIα Inhibition

Human topoisomerase IIα (Topo IIα) is another vital enzyme for cell proliferation, playing a key role in resolving DNA topological problems during replication and transcription. Inhibitors of Topo IIα are effective anticancer agents. A novel tetrahydroquinazoline derivative, N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, was identified as an inhibitor of human Topo IIα.[6] Through systematic structure-activity relationship (SAR) studies, this initial hit was optimized to yield analogs with significantly improved potency.[6]

Table 2: Topoisomerase IIα Inhibitory Activity of Tetrahydroquinazoline Analogs [6]

| Compound ID | Description | Topo IIα IC50 (µM) |

|---|---|---|

| 1 | Initial Hit Compound | 160 |

| 14 (ARN-21934) | Optimized Analog | 2 |

Experimental Protocol: Topoisomerase IIα DNA Relaxation Assay

This assay is fundamental to identifying and characterizing Topo IIα inhibitors. It measures the ability of a compound to prevent the enzyme from relaxing supercoiled plasmid DNA.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, and an ATP-containing assay buffer.

-

Compound Addition: Add the test compound (tetrahydroquinazoline analog) at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

-

Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization & Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane. The IC50 value is the concentration of the compound that inhibits the DNA relaxation activity by 50%.

Caption: Experimental workflow for a Topoisomerase IIα DNA relaxation assay.

Mechanism 3: Kinase Inhibition and Induction of Apoptosis